Ajuforrestin A
Overview
Description
Ajuforrestin A is an abietane diterpenoid compound isolated from the plant Ajuga ovalifolia var. calanthe. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment. This compound has been shown to induce apoptosis in A549 lung cancer cells by targeting the Src-homology 2 domain-containing phosphatase 2 (SHP2) enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ajuforrestin A involves the isolation of abietane diterpenoids from Ajuga ovalifolia var. calanthe. The process typically includes:
Extraction: The plant material is subjected to solvent extraction to obtain crude extracts.
Purification: The crude extracts are then purified using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).
Structural Elucidation: Spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), are employed to determine the structure of this compound.
Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through extraction and purification from natural sources.
Chemical Reactions Analysis
Types of Reactions: Ajuforrestin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Ajuforrestin A has several scientific research applications, including:
Chemistry: Used as a model compound for studying abietane diterpenoids and their chemical properties.
Biology: Investigated for its role in inducing apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating lung cancer by inhibiting SHP2 activity.
Mechanism of Action
Ajuforrestin A exerts its effects by targeting the SHP2 enzyme, which is encoded by the PTPN11 gene. SHP2 is involved in various cellular signaling pathways and is closely related to tumorigenesis. This compound selectively inhibits SHP2 activity, leading to the inhibition of the SHP2-ERK/AKT signaling pathway. This inhibition results in the induction of apoptosis in A549 lung cancer cells .
Comparison with Similar Compounds
Ajuforrestin A is unique among abietane diterpenoids due to its potent inhibitory effect on SHP2. Similar compounds include:
Teuvincene G: Another abietane diterpenoid with anticancer properties.
Ajugacetalsterone C: A diterpenoid with a unique 6,8-dioxabicyclo[3.2.1]oct-2-ene structure.
Ajugapitin: Known for its anti-inflammatory and antibacterial activities.
This compound stands out due to its specific targeting of SHP2 and its potential as a therapeutic agent for lung cancer.
Properties
IUPAC Name |
7,11-dihydroxy-3,4,8,11b-tetramethyl-1,2-dihydronaphtho[2,1-f][1]benzofuran-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-9-5-6-20(4)12(11(9)3)7-13(21)15-16(20)18(23)19-14(17(15)22)10(2)8-24-19/h7-8,22-23H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDAVGPDHBMHBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=O)C3=C(C2(CC1)C)C(=C4C(=C3O)C(=CO4)C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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